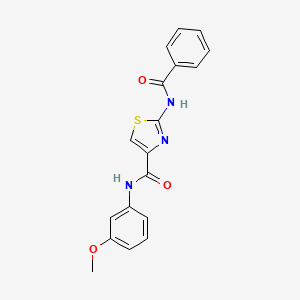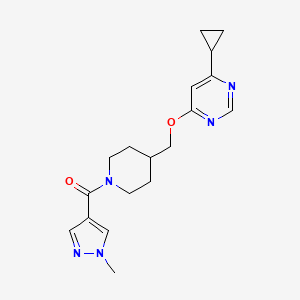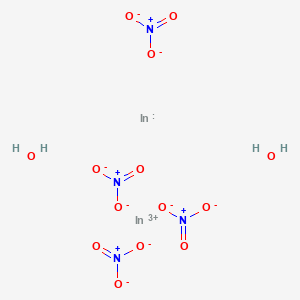
Nitric acid, indium(3+) salt, hydrate (9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nitric acid, indium(3+) salt, hydrate (9CI), also known as Indium(III) nitrate hydrate, is produced by the dissolution of indium metal in concentrated nitric acid followed by evaporation of the solution . It acts as an oxidizing agent and is used in the manufacture of coordinated polymer films which are used in the preparation of indium (III) oxide nanoparticles . It is also used in the synthesis of other indium complexes .
Synthesis Analysis
The synthesis of Indium(III) nitrate hydrate involves the dissolution of indium metal in concentrated nitric acid, followed by the evaporation of the solution . The chemical reaction can be represented as follows:In + 4 HNO3 → In(NO3)3 + NO + 2 H2O . Molecular Structure Analysis
The molecular formula of Nitric acid, indium(3+) salt, hydrate (9CI) isH4In2N4O14. The molecular weight is 513.682. Chemical Reactions Analysis
Indium(III) nitrate hydrate is an indium-based precursor solution, which can be annealed at 500°C and spin coated to form indium oxide thin films.Applications De Recherche Scientifique
Energy Storage
While not directly related to the compound itself, inorganic salt hydrates (including indium(III) nitrate hydrate) have gained attention in the field of thermal energy storage . These materials can store and release thermal energy efficiently, contributing to energy-effective construction, smart electronics, and solar water heating systems .
Catalysis and Chemical Transformations
Indium compounds, including indium(III) nitrate hydrate, serve as catalysts in various reactions. Their Lewis acidic properties enable them to activate specific bonds and facilitate transformations. Researchers explore their use in organic synthesis, green chemistry, and sustainable processes.
Safety And Hazards
Propriétés
InChI |
InChI=1S/2In.4NO3.2H2O/c;;4*2-1(3)4;;/h;;;;;;2*1H2/q;+3;4*-1;; |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLXYYXQVGIBQAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.[In].[In+3] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H4In2N4O14- |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Nitric acid, indium(3+) salt, hydrate (9CI) | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

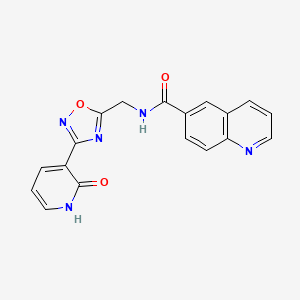
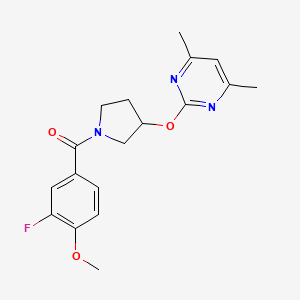
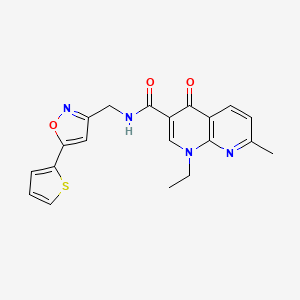
![3,4-dimethoxy-N-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H-chromen-6-yl}benzamide](/img/structure/B2817823.png)
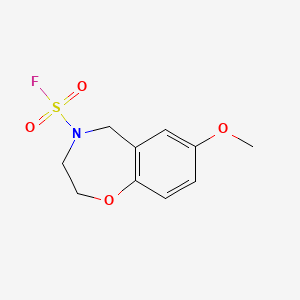
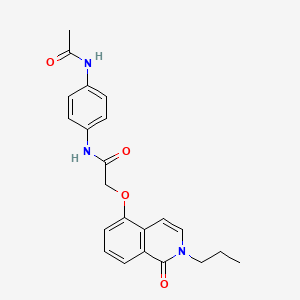
![4-((1,3-dimethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl)phenyl 3-chlorobenzo[b]thiophene-2-carboxylate](/img/structure/B2817827.png)
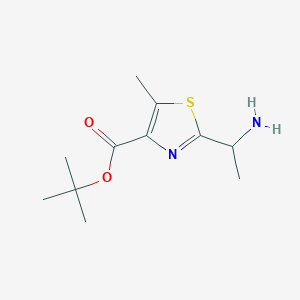
![N-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B2817830.png)
![[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(2,4-dimethyl-1,3-thiazol-5-yl)methanone](/img/structure/B2817831.png)
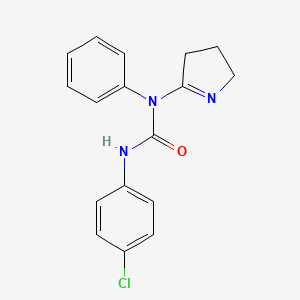
![2-{[3-(4-fluorobenzyl)-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl]thio}-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2817837.png)
